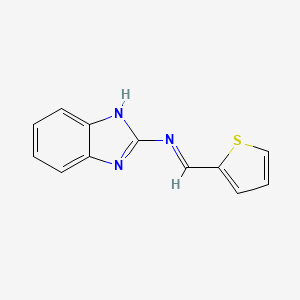

N-(2-thienylmethylene)-1H-benzimidazol-2-amine

Vue d'ensemble

Description

N-(2-thienylmethylene)-1H-benzimidazol-2-amine, commonly known as TMBIM, is a benzimidazole derivative compound that has been widely studied for its potential applications in scientific research. TMBIM has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for further investigation.

Applications De Recherche Scientifique

Immunohistochemistry

MS-1431 is used in immunohistochemistry for qualitative analysis with normal and neoplastic formalin-fixed, paraffin-embedded tissue sections . It is used to detect serotonin-positive cells present in various parts of the digestive system, including the gastric, duodenal, jejunal, ileal, colonic, and appendiceal mucosae .

Synthesis of Isomers

The compound is used in the synthesis of N,N ′-bis(2-thienylmethylene)-1,X-diaminobenzene isomers (X = 2, 3, 4) with the molecular formula of C16H12N2S2 .

Metal Complexation

It is also used in the metal complexation with Co(II), Fe(III), and Ni(II). The formation of the ligands and their metal complexes, along with their physicochemical behaviors, are confirmed and characterized using electrochemical and spectroscopic techniques .

Coordination Chemistry

The compound plays a significant role in coordination chemistry . The coordination chemistry and stoichiometry of the ligand–metal complexes are investigated using UV-vis absorption spectral titration .

Schiff Base Reactions

The compound is involved in Schiff base reactions , which are defined by the condensation of an aldehyde or ketone with a primary amine .

Ligand-to-Metal Ratio Analysis

It is used in the analysis of ligand-to-metal ratio , which varies from 3:1 to 4:1 in different cases .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound. For a similar compound, 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, it is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) .

Mécanisme D'action

Target of Action

MS-1431 primarily targets the Monoacylglycerol Lipase (MGLL) . MGLL is an enzyme that plays a crucial role in the regulation of endocannabinoid and eicosanoid signaling pathways in the brain .

Mode of Action

MS-1431 acts as a potent and selective inhibitor of MGLL . By inhibiting MGLL, MS-1431 increases the levels of its substrate, 2-arachidonoylglycerol (2-AG) , an endocannabinoid . The increased 2-AG then binds to the cannabinoid receptor 1 (CB1) , modulating neurotransmitter release in the central nervous system (CNS) and acting as a brake on synaptic activity .

Biochemical Pathways

The primary biochemical pathway affected by MS-1431 is the endocannabinoid signaling pathway . By inhibiting MGLL, MS-1431 increases the concentration of 2-AG, which in turn modulates the activity of CB1 receptors. This modulation can affect various CNS processes, potentially offering therapeutic benefits for certain CNS disorders .

Pharmacokinetics

This suggests that MS-1431 has acceptable bioavailability and pharmacokinetic properties for therapeutic use .

Result of Action

The inhibition of MGLL and subsequent increase in 2-AG levels can lead to a modulation of neurotransmitter release in the CNS . This could potentially result in therapeutic benefits for several CNS disorders, including multiple sclerosis (MS) and Tourette syndrome (TS) .

Propriétés

IUPAC Name |

(E)-N-(1H-benzimidazol-2-yl)-1-thiophen-2-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-8H,(H,14,15)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYHYFUUKWJWTM-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/N=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430353 | |

| Record name | MS-1431 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine | |

CAS RN |

5567-22-6 | |

| Record name | MS-1431 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5708790.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5708801.png)

![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5708836.png)

![phenyl 4-[(2,6-dimethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B5708867.png)

![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)

![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)